N,N-dimethyl-1H-indol-3-amine
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Overview
Description
N,N-dimethyl-1H-indol-3-amine is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and synthetic materials. This compound is characterized by an indole ring structure with a dimethylamine group attached to the nitrogen atom. Indoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1H-indol-3-amine can be synthesized through several methods. One common approach is the Mannich reaction, which involves the reaction of indole with formaldehyde and dimethylamine . This reaction typically occurs under acidic conditions and can be carried out in solvents such as ethanol or methanol.
Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . This method can be adapted to introduce the dimethylamine group at the nitrogen position.
Industrial Production Methods
Industrial production of this compound often involves large-scale Mannich reactions due to their simplicity and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial processes may also employ continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-indol-3-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
N,N-dimethyl-1H-indol-3-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at different receptor sites, influencing cellular signaling pathways . Its indole structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N,N-dimethyl-1H-indol-3-amine can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring compound with a similar indole structure but different functional groups.
Serotonin: A neurotransmitter derived from tryptophan with an indole ring and hydroxyl group.
Indole-3-acetic acid: A plant hormone with an indole ring and carboxylic acid group.
These compounds share the indole core but differ in their functional groups, leading to distinct biological activities and applications .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N,N-dimethyl-1H-indol-3-amine |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-7-11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 |
InChI Key |
PUYMDGCTMLYCLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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